

Spectroscopic Blueprint of 6-Chloro-2H-chromene-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-chloro-2H-chromene-3-carbonitrile

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Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of **6-chloro-2H-chromene-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, presents a comprehensive and predictive elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of **6-chloro-2H-chromene-3-carbonitrile** and its derivatives.

Introduction: The 6-Chloro-2H-chromene-3-carbonitrile Scaffold

6-Chloro-2H-chromene-3-carbonitrile (CAS No: 57543-67-6; Molecular Formula: C₁₀H₆ClNO; Molecular Weight: 191.62 g/mol) belongs to the chromene class of bicyclic heterocyclic compounds. The presence of a chlorine atom on the aromatic ring and a nitrile group on the pyran ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.^[1] Accurate structural confirmation and purity assessment are paramount in any research and development

endeavor, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed exposition of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ^1H and ^{13}C NMR spectra of **6-chloro-2H-chromene-3-carbonitrile**, assuming the analysis is performed in a standard deuterated solvent such as deuteriochloroform (CDCl_3). It is important to note that chemical shifts can be influenced by the choice of solvent.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **6-chloro-2H-chromene-3-carbonitrile** is anticipated to exhibit distinct signals corresponding to the six protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ^1H NMR Data for **6-Chloro-2H-chromene-3-carbonitrile**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.9 - 5.1	Singlet (s)	-
H-4	~7.3 - 7.5	Singlet (s)	-
H-5	~7.2 - 7.4	Doublet (d)	~8.5
H-7	~7.1 - 7.3	Doublet of doublets (dd)	~8.5, ~2.5
H-8	~6.8 - 7.0	Doublet (d)	~2.5

Rationale for Predictions:

- H-2 Protons: These methylene protons are adjacent to an oxygen atom, which is an electron-withdrawing group, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

- H-4 Proton: This vinylic proton is part of a conjugated system and is deshielded, resulting in a downfield chemical shift. It is expected to be a singlet due to the absence of vicinal protons.
- Aromatic Protons (H-5, H-7, H-8): These protons will resonate in the aromatic region of the spectrum. The chlorine atom at the 6-position will influence their chemical shifts and coupling patterns. H-5 is expected to be a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets, coupling with both H-5 and H-8. H-8 is anticipated to be a doublet due to coupling with H-7.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ^{13}C NMR Data for **6-Chloro-2H-chromene-3-carbonitrile**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~65 - 70
C-3	~100 - 105
C-4	~140 - 145
C-4a	~120 - 125
C-5	~128 - 132
C-6	~125 - 130
C-7	~120 - 125
C-8	~118 - 122
C-8a	~150 - 155
CN	~115 - 120

Rationale for Predictions:

- Aliphatic Carbon (C-2): This carbon, bonded to oxygen, will be shifted downfield compared to a typical alkane carbon.
- Olefinic and Aromatic Carbons: These carbons will resonate in the typical downfield region for sp^2 hybridized carbons. The electron-withdrawing effects of the chlorine, oxygen, and nitrile groups will influence their specific chemical shifts.
- Nitrile Carbon (CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm.[7][8][9]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

- Weigh approximately 5-10 mg of **6-chloro-2H-chromene-3-carbonitrile** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) to dissolve the sample completely.[10][11][12][13]
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[13]
- Cap the NMR tube securely.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

- 1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: ~16 ppm.
 - Number of Scans: 16-32.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: ~240 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of **6-chloro-2H-chromene-3-carbonitrile** is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for **6-Chloro-2H-chromene-3-carbonitrile**

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
C≡N (Nitrile)	~2220 - 2260	Strong, Sharp
C-O-C (Ether)	~1200 - 1250 (asymmetric stretch)	Strong
~1000 - 1100 (symmetric stretch)	Strong	
C=C (Aromatic)	~1600 and ~1475	Medium to Weak
=C-H (Aromatic)	~3000 - 3100	Medium
C-Cl	~600 - 800	Medium to Strong

Rationale for Predictions:

- Nitrile (C≡N): The carbon-nitrogen triple bond exhibits a very characteristic strong and sharp absorption in the 2220-2260 cm^{-1} region.[7][9][14]
- Ether (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C bond in the pyran ring will result in strong absorptions in the fingerprint region.
- Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm^{-1} . The aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} .
- Chloroalkane (C-Cl): The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[15][16][17]

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **6-chloro-2H-chromene-3-carbonitrile** sample onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for volatile organic compounds.[18][19][20][21][22]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of **6-Chloro-2H-chromene-3-carbonitrile**

m/z	Predicted Fragment	Interpretation
191/193	$[M]^{+\cdot}$	Molecular ion peak (with isotopic pattern for chlorine)
156	$[M - Cl]^+$	Loss of a chlorine radical
162	$[M - HCN]^+$	Loss of hydrogen cyanide
128	$[M - Cl - CO]^+$	Subsequent loss of carbon monoxide

Rationale for Predictions:

- Molecular Ion Peak: The molecular ion peak ($[M]^{+\cdot}$) is expected at m/z 191. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), an M+2 peak at m/z 193 with about one-third the intensity of the molecular ion peak is anticipated.
- Fragmentation Pathways: Fragmentation is the process by which the molecular ion breaks down into smaller, charged fragments.[\[23\]](#)[\[24\]](#) Common fragmentation pathways for chromenes can involve the loss of substituents from the aromatic ring or cleavage of the pyran ring.[\[25\]](#) The loss of a chlorine atom (m/z 156) is a likely fragmentation. The loss of a neutral molecule like HCN (m/z 162) is also a plausible pathway.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

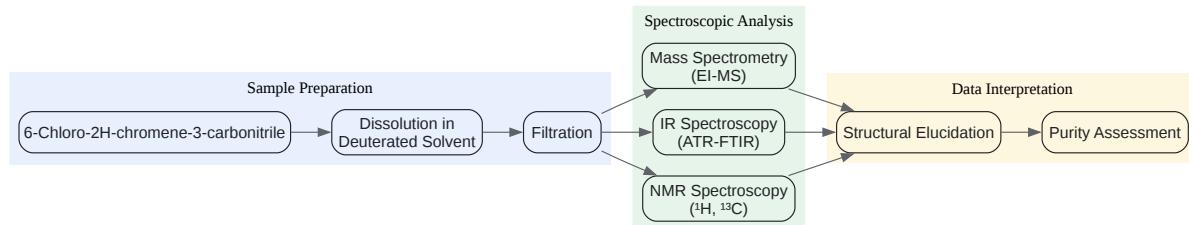
- Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the sample is placed in a capillary tube.
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[18\]](#)[\[19\]](#)

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

To aid in the interpretation of the spectral data, the following diagrams illustrate the structure of **6-chloro-2H-chromene-3-carbonitrile** and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of **6-chloro-2H-chromene-3-carbonitrile**.



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Caption: Conceptual workflow for the spectroscopic analysis of **6-chloro-2H-chromene-3-carbonitrile**.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **6-chloro-2H-chromene-3-carbonitrile**. The presented ¹H NMR, ¹³C NMR, IR, and MS data,

derived from established spectroscopic principles and comparison with analogous structures, offer a valuable resource for the identification and structural verification of this compound. The included experimental protocols provide a standardized framework for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future empirical studies.

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